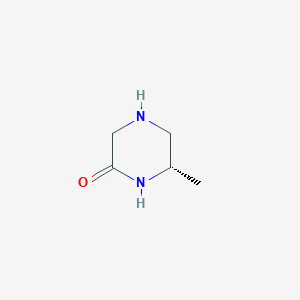

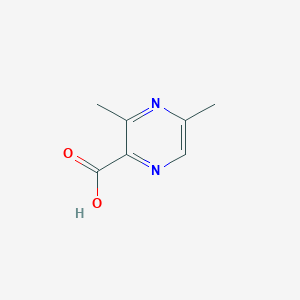

(S)-6-Méthylpipérazin-2-one

Vue d'ensemble

Description

(S)-6-Methylpiperazin-2-one, also known as S-MPO, is a novel synthetic compound with numerous potential applications in scientific research. It is a small molecule that is structurally related to a number of other piperazinone derivatives, and has been studied for its potential as a therapeutic agent. In

Applications De Recherche Scientifique

Matériaux biomédicaux

(S)-6-Méthylpipérazin-2-one présente des applications potentielles dans le développement de matériaux biomédicaux. Ses propriétés structurelles peuvent être utilisées pour créer des polymères ayant des caractéristiques spécifiques souhaitables dans les applications médicales, telles que la biocompatibilité, la durabilité et la flexibilité .

Matériaux électroniques

Dans le domaine des matériaux électroniques, this compound peut contribuer à la synthèse de composés qui améliorent les performances et la fiabilité des dispositifs électroniques. Son incorporation dans les composants électroniques pourrait améliorer la conductivité et la stabilité .

Sciences de l'environnement

Ce composé peut jouer un rôle en sciences de l'environnement en contribuant à la synthèse de matériaux utilisés pour le contrôle de la pollution et les technologies durables. Il pourrait être impliqué dans des processus qui visent à réduire l'impact environnemental grâce à la conception de matériaux avancés .

Stockage d'énergie

This compound pourrait être pertinent dans le domaine du stockage d'énergie, en particulier dans la synthèse de matériaux pour les batteries et les supercondensateurs. Ses propriétés chimiques pourraient aider à développer des composants qui stockent l'énergie plus efficacement et avec une capacité plus élevée .

Catalyse

En catalyse, this compound pourrait être utilisé pour créer des catalyseurs plus sélectifs, efficaces et robustes. Ces catalyseurs pourraient être appliqués dans diverses réactions chimiques, réduisant potentiellement l'énergie nécessaire et améliorant le rendement des produits souhaités .

Produits pharmaceutiques

Le composé pourrait avoir des applications dans les produits pharmaceutiques, où il pourrait être utilisé comme élément constitutif pour la synthèse d'ingrédients pharmaceutiques actifs. Sa polyvalence pourrait conduire au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Synthèse chimique

This compound peut être utilisé en synthèse chimique pour produire des molécules complexes avec une grande précision. .

Nanotechnologie

Enfin, this compound pourrait trouver des applications dans la nanotechnologie, en particulier dans la création de matériaux à l'échelle nanométrique qui présentent des propriétés uniques telles qu'une résistance accrue, une réactivité chimique ou une conductivité électrique .

Propriétés

IUPAC Name |

(6S)-6-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFOHWKEKBODLZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716949 | |

| Record name | (6S)-6-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1558-58-3 | |

| Record name | (6S)-6-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)

![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)